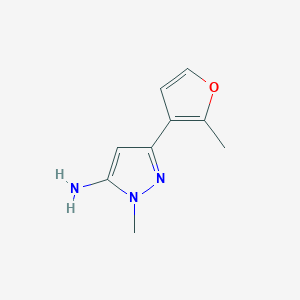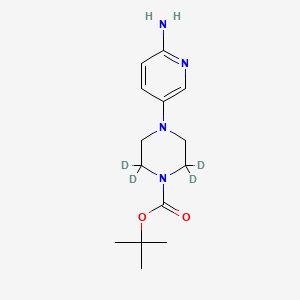![molecular formula C9H10Cl2O2 B12429570 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is a deuterated derivative of 2-[(2,6-Dichlorobenzyl)oxy]ethanol. This compound is characterized by the presence of two chlorine atoms on the benzyl ring and an ethoxy group. The deuterium atoms replace the hydrogen atoms in the ethanol moiety, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 typically involves the reaction of 2,6-dichlorobenzyl chloride with deuterated ethanol (ethanol-d4) in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(2,6-Dichlorobenzyl)oxy]acetaldehyde or 2-[(2,6-Dichlorobenzyl)oxy]acetic acid.
Reduction: Formation of 2-[(2,6-Dichlorobenzyl)oxy]ethane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and function.
類似化合物との比較
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]ethanol
- 2-[(2,6-Dichlorophenyl)methoxy]ethanol
- 2-[(2,6-Dichlorobenzyl)oxy]ethane
Uniqueness
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct advantages in tracing and analyzing metabolic pathways, making it a preferred choice in various scientific research applications.
特性
分子式 |
C9H10Cl2O2 |
|---|---|
分子量 |
225.10 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2/i4D2,5D2 |
InChIキー |
MCVIDUDFKDIJMZ-CQOLUAMGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)O |
正規SMILES |
C1=CC(=C(C(=C1)Cl)COCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
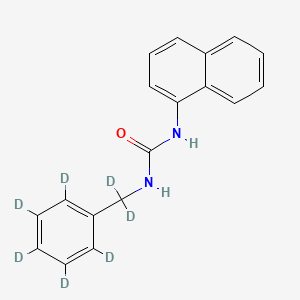
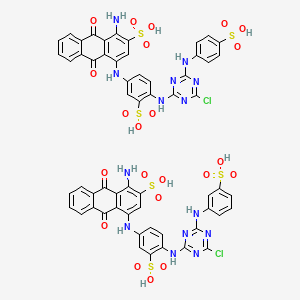
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)
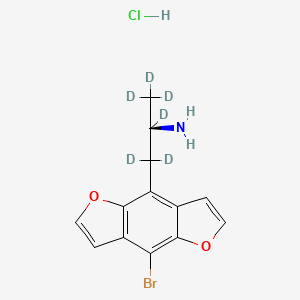
![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
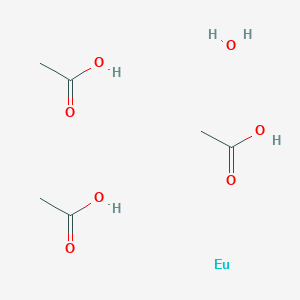
![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)

